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molecular formula C10H12N4 B8514569 2-Amino-4-(4-methyl-1H-imidazol-1-yl)aniline

2-Amino-4-(4-methyl-1H-imidazol-1-yl)aniline

Cat. No. B8514569
M. Wt: 188.23 g/mol
InChI Key: DMRSRSHTYXWBPC-UHFFFAOYSA-N
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Patent
US08859553B2

Procedure details

4-(4-Methyl-1H-imidazol-1-yl)-2-nitroaniline (0.22 g, 1 mmol) was suspended in 20 mL of anhydrous methanol. The mixture was reduced with 0.11 g of Raney Ni at 40 psi for 7 hrs. Then the Raney Ni was removed by filtration. The filtrate was evaporated to give the title compound 0.18 g as a yellow solid (95.7%).
Name
4-(4-Methyl-1H-imidazol-1-yl)-2-nitroaniline
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
95.7%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:13]=[CH:12][C:10]([NH2:11])=[C:9]([N+:14]([O-])=O)[CH:8]=2)[CH:6]=1>CO.[Ni]>[NH2:14][C:9]1[CH:8]=[C:7]([N:5]2[CH:6]=[C:2]([CH3:1])[N:3]=[CH:4]2)[CH:13]=[CH:12][C:10]=1[NH2:11]

Inputs

Step One
Name
4-(4-Methyl-1H-imidazol-1-yl)-2-nitroaniline
Quantity
0.22 g
Type
reactant
Smiles
CC=1N=CN(C1)C1=CC(=C(N)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the Raney Ni was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N)C=CC(=C1)N1C=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 95.7%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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